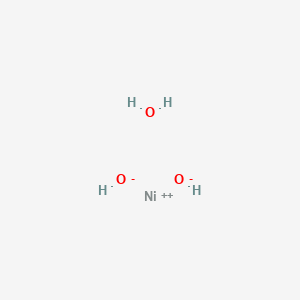![molecular formula C13H13NO2 B12828599 Spiro[cyclohexane-1,3'-indoline]-2,3-dione](/img/structure/B12828599.png)
Spiro[cyclohexane-1,3'-indoline]-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[cyclohexane-1,3’-indoline]-2,3-dione is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused to an indoline moiety through a spiro carbon. This compound is notable for its presence in various naturally occurring alkaloids and synthetic pharmaceutical compounds, displaying a broad spectrum of biological activities such as antimicrobial, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the efficient synthetic routes for Spiro[cyclohexane-1,3’-indoline]-2,3-dione involves the oxidation of N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides. This reaction is typically carried out in acetic acid at room temperature using a stoichiometric amount of manganese(III) acetate. The reaction proceeds via a formal 5-exo-trig cyclization, yielding the desired spiroindolinediones in good to high yields .
Industrial Production Methods
Industrial production methods for Spiro[cyclohexane-1,3’-indoline]-2,3-dione often involve scalable oxidation processes. These methods utilize readily available starting materials and efficient catalytic systems to ensure high yields and purity of the final product. The use of solid acid/ionic liquid catalyst systems, such as Amberlyst-15/[Emim]Cl, has been explored to enhance the sustainability and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[cyclohexane-1,3’-indoline]-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be synthesized through oxidative cyclization reactions.
Reduction: It can be reduced under specific conditions to yield different spirocyclic derivatives.
Common Reagents and Conditions
Oxidation: Manganese(III) acetate in acetic acid.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions include various spirocyclic derivatives with different functional groups, enhancing the compound’s versatility in synthetic applications .
Applications De Recherche Scientifique
Spiro[cyclohexane-1,3’-indoline]-2,3-dione has been extensively studied for its applications in various fields:
Chemistry: Used as a building block in the synthesis of complex natural products and pharmaceuticals.
Biology: Exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism by which Spiro[cyclohexane-1,3’-indoline]-2,3-dione exerts its effects involves its interaction with various molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of cancer cell proliferation, reduction of inflammation, and antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[cyclohexane-1,3’-indoline]-2,2’-diones: These compounds are structurally similar but differ in the oxidation state of the indoline moiety.
Spiro[cyclohexane-1,2’-inden]-3-ene-1’,3’-diones: These compounds have a different ring fusion pattern, leading to distinct chemical properties
Uniqueness
Spiro[cyclohexane-1,3’-indoline]-2,3-dione stands out due to its high diastereoselectivity and enantioselectivity in synthetic reactions. Its broad spectrum of biological activities and versatility in chemical synthesis make it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C13H13NO2 |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
spiro[1,2-dihydroindole-3,3'-cyclohexane]-1',2'-dione |
InChI |
InChI=1S/C13H13NO2/c15-11-6-3-7-13(12(11)16)8-14-10-5-2-1-4-9(10)13/h1-2,4-5,14H,3,6-8H2 |
Clé InChI |
WDWHVAXCBOXQKD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C(=O)C2(C1)CNC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S)-3-[(fluoren-9-ylmethoxy)carbonylamino]-3-(prop-2-enyloxycarbonyl)propanoi c acid](/img/structure/B12828533.png)
![5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbonitrile](/img/structure/B12828554.png)




![N4,N4'-bis(4-bromophenyl)-N4,N4'-bis(4-butylphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12828579.png)





